3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid
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Overview
Description
Glochicoccin D is a naturally occurring compound isolated from the plant Glochidion puberum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glochicoccin D involves several steps, starting from the extraction of the compound from Glochidion puberum. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through spectral analysis, including NMR and mass spectrometry .
Industrial Production Methods
The use of solvents like chloroform, dichloromethane, and ethyl acetate is common in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Glochicoccin D undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving Glochicoccin D include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Glochicoccin D depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Glochicoccin D involves its interaction with specific molecular targets and pathways. It is known to inhibit the replication of hepatitis B virus by interfering with the viral DNA synthesis. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Glochicoccin D is unique among norbisabolane sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Phyllaemblic acid: Another norbisabolane sesquiterpenoid with anti-viral properties.
Phyllaemblicin F: Known for its anti-inflammatory and anti-viral activities.
Glochinin A: A lignanoid with distinct structural and biological properties.
Properties
Molecular Formula |
C21H24O10 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25) |
InChI Key |
ABMLTSFSLUQUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O |
Origin of Product |
United States |
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